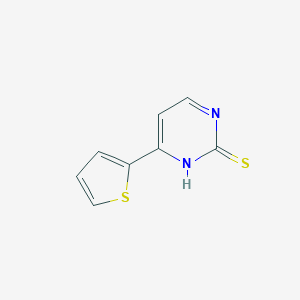

4-(2-Thiényl)pyrimidine-2-thiol

Vue d'ensemble

Description

4-(2-Thienyl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 4-position and a thiol group at the 2-position

Applications De Recherche Scientifique

4-(2-Thienyl)pyrimidine-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Used in the development of materials with specific electronic properties.

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of pge 2 generated by cox enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Biochemical Pathways

It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Pharmacokinetics

Its physical and chemical properties such as melting point (206 °c), boiling point (3444±520 °C, Predicted), and density (141) are known . These properties can influence the compound’s bioavailability.

Result of Action

It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Action Environment

Its pka value (666±010, Predicted) is known , which can influence the compound’s action in different pH environments.

Analyse Biochimique

Biochemical Properties

4-(2-Thienyl)pyrimidine-2-thiol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the thiol group, which can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. Additionally, 4-(2-Thienyl)pyrimidine-2-thiol can bind to metal ions, influencing metalloenzyme activities and potentially acting as an inhibitor or activator depending on the context .

Cellular Effects

The effects of 4-(2-Thienyl)pyrimidine-2-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling molecules such as reactive oxygen species (ROS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), 4-(2-Thienyl)pyrimidine-2-thiol can alter gene expression patterns and cellular metabolism. These changes can lead to either protective effects against oxidative damage or the induction of programmed cell death, depending on the cellular context .

Molecular Mechanism

At the molecular level, 4-(2-Thienyl)pyrimidine-2-thiol exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, which can alter protein structure and function. This compound can also chelate metal ions, affecting the activity of metalloenzymes. Furthermore, 4-(2-Thienyl)pyrimidine-2-thiol has been shown to influence gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Thienyl)pyrimidine-2-thiol can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that 4-(2-Thienyl)pyrimidine-2-thiol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(2-Thienyl)pyrimidine-2-thiol vary with different dosages in animal models. At low doses, this compound can exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

4-(2-Thienyl)pyrimidine-2-thiol is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and the levels of key metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, 4-(2-Thienyl)pyrimidine-2-thiol is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-(2-Thienyl)pyrimidine-2-thiol is crucial for its activity and function. This compound has been shown to localize in the cytoplasm and mitochondria, where it can exert its effects on oxidative stress responses and apoptosis. Targeting signals and post-translational modifications may direct 4-(2-Thienyl)pyrimidine-2-thiol to specific organelles, enhancing its efficacy in modulating cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)pyrimidine-2-thiol typically involves the reaction of 2-thiouracil with 2-bromo-2-thienyl derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine ring . Another method involves the aza-Michael addition of divinyl ketones with thiourea, followed by nucleophilic addition and aromatization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Thienyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Alkylated or acylated pyrimidine derivatives.

Comparaison Avec Des Composés Similaires

2-Thiouracil: Similar structure but lacks the thiophene ring.

Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the pyrimidine structure.

4-Thiopyrimidine: Similar pyrimidine structure but different substituents.

Uniqueness: 4-(2-Thienyl)pyrimidine-2-thiol is unique due to the presence of both the thiophene ring and the thiol group, which confer distinct chemical and biological properties .

Activité Biologique

4-(2-Thienyl)pyrimidine-2-thiol, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 182.28 g/mol

- IUPAC Name : 4-(2-thienyl)pyrimidine-2-thiol

- CAS Number : 175202-75-2

The compound features a pyrimidine ring substituted with a thienyl group and a thiol functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including 4-(2-thienyl)pyrimidine-2-thiol, exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Compounds similar to 4-(2-thienyl)pyrimidine-2-thiol have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported moderate to high antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against fungi like Candida albicans .

Anticancer Potential

The thienyl and thiol groups in the structure of 4-(2-thienyl)pyrimidine-2-thiol may contribute to its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

The biological activity of 4-(2-thienyl)pyrimidine-2-thiol primarily hinges on its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The thiol group can participate in redox reactions, potentially inhibiting enzymes involved in cellular metabolism.

- Receptor Modulation : Similar compounds have been found to act as antagonists or agonists at various receptors, influencing cellular signaling pathways .

- DNA Interaction : Some studies suggest that pyrimidine derivatives may intercalate into DNA, disrupting replication and transcription processes .

Structure-Activity Relationship (SAR)

The effectiveness of 4-(2-thienyl)pyrimidine-2-thiol is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thienyl Group | Enhances lipophilicity and receptor binding affinity |

| Thiol Group | Contributes to redox activity and enzyme inhibition |

| Substituents | Variations in substituents can enhance or reduce biological activity |

Research shows that modifications to the thienyl or pyrimidine moieties can significantly alter the compound's pharmacological profile, suggesting a strategic approach to drug design based on SAR studies .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted by Pasha et al. synthesized various pyrimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with thiol groups exhibited enhanced antibacterial properties compared to their non-thiol counterparts .

- Anti-inflammatory Effects : Recent investigations into related pyrimidine compounds revealed notable anti-inflammatory activities, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 4-(2-thienyl)pyrimidine-2-thiol could also possess similar therapeutic effects.

- Cancer Research : In vitro studies have demonstrated that certain pyrimidine derivatives induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

6-thiophen-2-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUPBWKUWAKTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371967 | |

| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-75-2 | |

| Record name | 4-(2-Thienyl)-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.